4-Ethoxybutan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221255. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

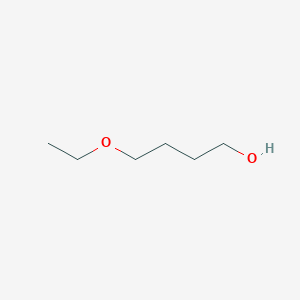

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxybutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-2-8-6-4-3-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUOTIJTSNETKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149439 | |

| Record name | 1-Butanol, 4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-73-9 | |

| Record name | 4-Ethoxy-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxybutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dowanol be | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxybutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHOXYBUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF8FNI35PO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical properties of 4-Ethoxybutan-1-ol?

An In-Depth Technical Guide to the Physical Properties of 4-Ethoxybutan-1-ol

Introduction

This compound (CAS No. 111-73-9) is an organic compound featuring both an ether and a primary alcohol functional group.[1][2] This bifunctional nature imparts a unique set of physical and chemical properties, making it a subject of interest as a solvent, a chemical intermediate in organic synthesis, and potentially as a flavoring agent.[1][3] Structurally, it consists of a four-carbon butane chain with a hydroxyl group at one terminus (position 1) and an ethoxy group at the other (position 4).[1] This guide provides a comprehensive overview of the key physical properties of this compound, grounded in established data and supplemented with detailed experimental protocols for their determination, designed for professionals in research and drug development.

Molecular Structure and its Influence on Physical Properties

The physical characteristics of this compound are a direct consequence of its molecular architecture. The molecule possesses a terminal hydroxyl (-OH) group, which is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[4][5] It also contains an ether linkage (-O-), which can act as a hydrogen bond acceptor.[4][5] These hydrophilic features are counterbalanced by a six-carbon aliphatic backbone (four in the butane chain and two in the ethyl group), which contributes nonpolar, hydrophobic character. This amphiphilic nature—having both polar and nonpolar regions—governs its solubility, boiling point, and solvent capabilities.

Caption: Molecular Structure of this compound.

Summary of Physical Properties

The physical properties of this compound have been reported across various chemical data sources. It is important to note the slight variations in values, which can arise from different experimental conditions or measurement purities.

| Property | Value | Source(s) |

| CAS Number | 111-73-9 | [2][4][5] |

| Molecular Formula | C₆H₁₄O₂ | [1][3][4] |

| Molecular Weight | 118.17 g/mol | [1][2][3] |

| Appearance | Colorless liquid, mild ether-like odor | [1][3] |

| Boiling Point | 171 to 189.6 °C at 760 mmHg | [1][3][4][5] |

| Melting Point | -70 to -90 °C | [1][3] |

| Density | 0.88 to 0.899 g/cm³ | [1][3][4][5] |

| Flash Point | 49 to 56.9 °C | [1][4][5] |

| Vapor Pressure | 0.224 mmHg at 25 °C | [4] |

| Water Solubility | Slightly to moderately soluble | [1][3] |

| logP (Octanol-Water Partition Coefficient) | 0.8 | [2][4] |

Detailed Analysis of Key Physical Properties

Boiling and Melting Points

The boiling point of this compound is significantly higher than that of non-polar alkanes of similar molecular weight due to the strong intermolecular hydrogen bonding afforded by its hydroxyl group. The reported range of 171-189.6 °C reflects a compound with relatively low volatility.[1][3][4][5] Its very low melting point (as low as -90 °C) indicates that the molecule does not pack efficiently into a stable crystal lattice, remaining in a liquid state across a wide temperature range.[1]

Solubility Profile

The solubility of an organic molecule is dictated by the principle of "like dissolves like." this compound provides a classic example of amphiphilic character.

-

In Water: The hydroxyl group can form hydrogen bonds with water molecules, promoting solubility.[3] However, the six-carbon aliphatic chain is hydrophobic and disrupts the water's hydrogen-bonding network. The result is moderate or slight solubility in water.[1][3] As the carbon chain length in similar alcohol-ethers increases, water solubility is expected to decrease.[6]

-

In Organic Solvents: It is miscible with most common organic solvents.[1] Its hydrophobic chain interacts favorably with nonpolar solvents like toluene or hexane via van der Waals forces, while the polar functional groups allow it to dissolve in polar organic solvents like ethanol or acetone. This versatile solubility makes it an effective co-solvent to bridge polar and nonpolar phases.

Density

With a density reported in the range of 0.88 to 0.899 g/cm³, this compound is less dense than water.[1][3][4][5] This is typical for acyclic ethers and alcohols that do not contain heavy atoms.

Flash Point and Safety Considerations

The flash point, ranging from 49 to 56.9 °C, classifies this compound as a flammable liquid.[1][2][4][5] This temperature is the lowest at which its vapors will ignite in the presence of an ignition source. Consequently, proper safety precautions, such as working in a well-ventilated area and avoiding open flames, are essential. The compound is also reported to cause skin and eye irritation.[1][2]

Experimental Methodologies for Property Determination

For researchers requiring precise characterization, standardized protocols are crucial. The following sections detail robust methodologies for determining key physical properties.

Protocol 1: Determination of Boiling Point by Distillation

This method provides a precise boiling point at a given atmospheric pressure and serves as a means of purification.

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. A pure compound exhibits a sharp, stable boiling point range. The use of boiling chips prevents bumping (sudden, violent boiling) by providing nucleation sites for smooth bubble formation.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer with its bulb placed just below the side-arm of the distillation head, and a receiving flask.

-

Sample Preparation: Add 15-20 mL of this compound and 2-3 boiling chips to the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Equilibration: Observe the vapor rising and condensing. The temperature will stabilize as the vapor continuously bathes the thermometer bulb.

-

Data Recording: Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask at a steady rate (e.g., one drop per second). This stable temperature is the boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure and, if necessary, use a nomograph to correct the observed boiling point to the standard pressure of 760 mmHg.

Caption: Workflow for Boiling Point Determination.

Protocol 2: Determination of Density using a Pycnometer

This protocol yields highly accurate and reproducible density values, essential for quantitative analysis and quality control.

Causality: A pycnometer is a flask with a precisely known volume. By measuring the mass of the empty pycnometer, the pycnometer filled with a reference liquid (like deionized water), and the pycnometer filled with the sample liquid, the density of the sample can be calculated with high precision.[7][8] Maintaining a constant temperature is critical because a liquid's volume, and thus its density, is temperature-dependent.[7]

Methodology:

-

Cleaning and Drying: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL).

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper (m_pyc).

-

Calibration with Water: Fill the pycnometer with deionized water and place it in a constant-temperature water bath (e.g., 20.0 °C) until it reaches thermal equilibrium. Adjust the water level to the calibration mark, stopper the pycnometer, and dry the outside.

-

Mass with Water: Weigh the water-filled pycnometer (m_water).

-

Volume Calculation: Calculate the exact volume of the pycnometer (V_pyc) using the known density of water (ρ_water) at the measurement temperature: V_pyc = (m_water - m_pyc) / ρ_water.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound, equilibrate it at the same temperature, adjust the volume, and dry the exterior.

-

Mass with Sample: Weigh the sample-filled pycnometer (m_sample).

-

Density Calculation: Calculate the density of the sample (ρ_sample): ρ_sample = (m_sample - m_pyc) / V_pyc.

Protocol 3: Qualitative Solubility Assessment

This systematic approach determines the solubility class of a compound, providing insights into its functional groups.[9][10]

Causality: Solubility in different aqueous media (neutral, acidic, basic) can indicate the presence of acidic or basic functional groups.[9] Since this compound is a neutral compound (neither significantly acidic nor basic), it is not expected to show enhanced solubility in 5% HCl or 5% NaOH compared to water. Its solubility in organic solvents is tested to confirm its behavior with polar and nonpolar media.

Methodology:

-

Water Solubility: In a test tube, add ~0.1 mL of this compound to 3 mL of deionized water. Agitate the mixture. Observe if one phase forms (soluble), two distinct layers form (insoluble), or the solution becomes cloudy (partially soluble).

-

Solubility in 5% NaOH: Repeat step 1 using a 5% aqueous sodium hydroxide solution. Observe for any change in solubility compared to water.

-

Solubility in 5% HCl: Repeat step 1 using a 5% aqueous hydrochloric acid solution. Observe for any change in solubility.

-

Solubility in Organic Solvents: Repeat step 1 using various organic solvents, such as ethanol (polar protic), acetone (polar aprotic), and toluene (nonpolar). Record observations.

Conclusion

This compound is a colorless, flammable liquid whose physical properties are defined by the interplay between its hydrophilic hydroxyl/ether groups and its hydrophobic alkyl chain. Its high boiling point and low melting point give it a wide liquid range, while its amphiphilic character makes it a versatile solvent. The methodologies detailed herein provide a framework for the accurate and reliable characterization of these properties, ensuring data integrity for research, development, and quality control applications.

References

-

Solubility of Things. This compound. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds. Analytical Chemistry, 44(8), 1465-1467. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

Reagecon Knowledge Centre. (n.d.). Density Measurement and Density Standards. [Link]

-

Chemistry LibreTexts. (2023, July 1). 3.2: Lab - Density of Solids and Liquids. [Link]

-

Mettler Toledo. (n.d.). Density Measurement: All You Need to Know. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8131, 4-Ethoxybutanol. [Link]

-

Carl ROTH. (2024). Safety data sheet. [Link]

-

EAG Laboratories. (n.d.). Density Determination of Solids and Liquids. [Link]

-

Unknown. (n.d.). MEASUREMENT OF DENSITY. [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. [Link]

Sources

- 1. Buy this compound | 111-73-9 [smolecule.com]

- 2. 4-Ethoxybutanol | C6H14O2 | CID 8131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. lookchem.com [lookchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. knowledge.reagecon.com [knowledge.reagecon.com]

- 8. mt.com [mt.com]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to 4-Ethoxybutan-1-ol for Advanced Research and Development

This guide provides a comprehensive technical overview of 4-ethoxybutan-1-ol (CAS No. 111-73-9), tailored for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. Moving beyond basic data, this document delves into the practical aspects of its synthesis, purification, reactivity, and application, offering field-proven insights to facilitate its effective use in a laboratory setting.

Core Molecular and Physical Properties

This compound is a bifunctional organic molecule featuring a primary alcohol and an ether linkage. This unique combination imparts a valuable balance of polarity and reactivity, making it a versatile solvent and a key building block in multi-step organic synthesis.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 111-73-9 | [2][3][4] |

| Molecular Formula | C₆H₁₄O₂ | [2][3] |

| Molecular Weight | 118.17 g/mol | [4] |

| Appearance | Colorless liquid with a mild odor | [1][5] |

| Boiling Point | 183.2 °C at 760 mmHg | [2][3] |

| Density | 0.899 g/cm³ | [3] |

| Flash Point | 56.9 °C | [2] |

| Solubility | Soluble in water and most organic solvents | [1][5] |

Synthesis and Purification: A Practical Approach

The most prevalent and industrially scalable method for synthesizing this compound is the Williamson ether synthesis .[5] This classical Sₙ2 reaction provides a reliable route to this and other ethers.

Causality in Synthetic Route Selection

Two primary disconnection approaches exist for the Williamson synthesis of this compound. The choice between them is critical for maximizing yield and minimizing side reactions, particularly elimination.

-

Route A (Preferred): Reaction of sodium 1,4-butanediolate (or a protected version) with an ethyl halide (e.g., ethyl bromide). This is not the most common lab-scale approach due to the potential for multiple alkylations of the diol.

-

Route B (Common & Effective): Reaction of an ethoxide nucleophile with a 4-halobutan-1-ol derivative. A more controlled approach involves the reaction of sodium ethoxide with 4-bromobutan-1-ol. This pathway is generally favored as it involves a strong nucleophile attacking a primary alkyl halide, which is ideal for the Sₙ2 mechanism and minimizes the competing E2 elimination pathway.[6]

The following protocol details a robust laboratory-scale synthesis based on the principles of the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 1,4-butanediol and an ethylating agent.

Materials:

-

1,4-Butanediol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl iodide (or ethyl bromide)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Preparation of the Alkoxide: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,4-butanediol (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise. Causality: Using a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the alcohol to the more potent alkoxide nucleophile. The reaction is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas.

-

Allow the mixture to stir at room temperature for 1 hour after the addition is complete.

-

Ether Formation: Cool the resulting alkoxide solution back to 0 °C.

-

Add ethyl iodide (1.1 eq) dropwise via a syringe.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: Refluxing provides the necessary activation energy for the Sₙ2 reaction. Using a primary alkyl halide like ethyl iodide maximizes the yield of the substitution product over the elimination byproduct.

-

Work-up and Isolation: Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

Purification by Vacuum Fractional Distillation

The crude product is purified by vacuum fractional distillation to separate the desired this compound from unreacted starting materials and high-boiling point byproducts.

Rationale: this compound has a relatively high boiling point (183.2 °C at atmospheric pressure).[2] Distillation under reduced pressure is essential to prevent thermal decomposition, which can occur at elevated temperatures.[5] The use of a fractionating column is crucial for efficiently separating compounds with close boiling points.

Typical Procedure:

-

Assemble a vacuum fractional distillation apparatus.

-

Place the crude oil in the distillation flask with boiling chips or a magnetic stir bar.

-

Gradually reduce the pressure and begin heating.

-

Collect the fraction that distills at the appropriate temperature and pressure for this compound.

// Nodes A [label="1. Deprotonation\n(1,4-Butanediol + NaH in THF)"]; B [label="2. Alkylation\n(Add Ethyl Iodide, Reflux)"]; C [label="3. Aqueous Work-up\n(Quench, Extract, Dry)"]; D [label="Crude Product"]; E [label="4. Purification\n(Vacuum Fractional Distillation)"]; F [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Formation of Alkoxide"]; B -> C [label="Sₙ2 Reaction"]; C -> D [label="Isolation"]; D -> E [label="Separation"]; E -> F [label="Final Product"]; } }

Caption: Synthesis and purification workflow for this compound.

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized product. Below are the expected spectroscopic signatures for this compound.

¹H NMR Spectroscopy (Predicted)

-

~3.6 ppm (triplet): Protons on the carbon bearing the hydroxyl group (-CH₂OH).

-

~3.4 ppm (triplet): Protons on the carbon adjacent to the ether oxygen (-CH₂-O-CH₂CH₃).

-

~3.3 ppm (quartet): Methylene protons of the ethyl group (O-CH₂CH₃).

-

~1.6 ppm (multiplet): Internal methylene protons of the butane chain (-CH₂-CH₂-).

-

~1.1 ppm (triplet): Methyl protons of the ethyl group (-CH₃).

¹³C NMR Spectroscopy (Predicted)

-

~70 ppm: Carbon adjacent to the ether oxygen (-CH₂-O-Et).

-

~66 ppm: Methylene carbon of the ethyl group (O-CH₂CH₃).

-

~62 ppm: Carbon bearing the hydroxyl group (-CH₂OH).

-

~30 ppm & ~27 ppm: Internal methylene carbons of the butane chain.

-

~15 ppm: Methyl carbon of the ethyl group (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

Broad peak at ~3300-3400 cm⁻¹: O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding.

-

Strong peak at ~1100 cm⁻¹: C-O stretching vibration characteristic of the ether linkage.

-

Peaks in the range of 2850-2950 cm⁻¹: C-H stretching vibrations of the aliphatic chain.

Reactivity and Applications in Drug Development

The bifunctional nature of this compound is its most significant feature for synthetic chemists. The hydroxyl and ether groups exhibit distinct reactivities, allowing for selective transformations.

-

Alcohol Reactivity: The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or undergo esterification. It can also be converted into a good leaving group (e.g., a tosylate) for subsequent nucleophilic substitution reactions.

-

Ether Stability: The ether linkage is generally stable under neutral and basic conditions, making it an effective protecting group for one of the hydroxyls of 1,4-butanediol while the other is manipulated. Cleavage of the ether requires harsh conditions, typically strong acids like HBr or HI.

Role as a Synthetic Building Block

While specific, high-profile applications in blockbuster drugs are not widely documented, this compound and its derivatives serve as valuable intermediates in the synthesis of more complex molecules. Its structure provides a four-carbon spacer with an ether linkage, a motif found in various bioactive compounds. For example, derivatives like 1-(4-ethoxy-butyl)-4-phenyl-piperidine-4-carboxylic acid ethyl ester highlight its use in constructing substituted heterocyclic systems that are common in medicinal chemistry.[2]

The general class of butanediol monoalkyl ethers is important in the synthesis of materials like surfactants and polymers.[7] In drug development, its utility lies in its ability to introduce a flexible, moderately polar chain into a target molecule, potentially improving pharmacokinetic properties such as solubility and membrane permeability.

// Nodes A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Oxidation\n(e.g., PCC, TEMPO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Esterification\n(e.g., Acyl Chloride, Acid Anhydride)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Activation\n(e.g., TsCl, MsCl)", fillcolor="#34A853", fontcolor="#FFFFFF"];

B_prod [label="4-Ethoxybutanal or\n4-Ethoxybutanoic Acid", shape=ellipse]; C_prod [label="4-Ethoxybutyl Ester", shape=ellipse]; D_prod [label="4-Ethoxybutyl Tosylate/Mesylate", shape=ellipse]; E_prod [label="Further Nucleophilic\nSubstitution Products", shape=ellipse];

// Edges A -> B; A -> C; A -> D; B -> B_prod; C -> C_prod; D -> D_prod; D_prod -> E_prod [label="React with Nu⁻"]; } }

Caption: Key transformations of this compound in organic synthesis.

Safety and Handling

This compound is classified as a flammable liquid and can cause skin and eye irritation.[4][5]

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a valuable and versatile chemical for researchers in organic synthesis and drug development. Its bifunctional nature, coupled with its predictable reactivity, allows for its strategic incorporation into complex molecular architectures. A thorough understanding of its synthesis, purification, and spectroscopic properties, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

Solubility of Things. This compound. Available at: [Link]

-

LookChem. This compound. Available at: [Link]

-

ResearchGate. ¹H NMR spectra of a) 1,4‐butanediol, b) TBB and c) P2. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156). Available at: [Link]

- Google Patents. Process for bio-1,3-butanediol purification from a fermentation broth.

- Google Patents. Purification of 1,4-butanediol by vacuum distillation with side stream recovery.

-

ResearchGate. Proposed configurations for purification of 2,3-butanediol: a conventional distillation (base case). Available at: [Link]

-

Solubility of Things. 4-hexoxybutan-1-ol. Available at: [Link]

-

Homework.Study.com. What is the major product of bromobutane and sodium ethoxide?. Available at: [Link]

-

SpectraBase. 1-Butanol, 4-ethoxy- - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

PubChem. 4-Ethoxybutanol | C6H14O2 | CID 8131. Available at: [Link]

-

YouTube. (A) 2- Bromobutane on reaction with sodium ethoxide in ethanol gives 1-butene as a major product. (R). Available at: [Link]

-

Allen. (A) 2- Bromobutane on reaction with sodium ethoxide in ethanol gives 1-butene as a major product. (R) 1-Butene is less stable than 2-butene.. Available at: [Link]

-

Filo. 1 bromobutane on reaction with Sodium ethoxide gives but 1 ene as a major product it is true??. Available at: [Link]

-

SWGDRUG.org. 1,4-BUTANEDIOL. Available at: [Link]

-

PubChem. 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol. Available at: [Link]

-

SpectraBase. (E)-4,4-Bis(ethoxy)-2-buten-1-ol - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Chongqing Chemdad Co., Ltd. 4-[(tetrahydro-2-furanyl)oxy]-1-butanol. Available at: [Link]

- Google Patents. Synthesis of tetrahydrofuran.

-

PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available at: [Link]

-

International Journal of Pharmacy Research & Technology. Green Synthesis of Bioactive Molecules: A Review. Available at: [Link]

-

NIH. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. Available at: [Link]

-

ResearchGate. FTIR spectrum of liquid butanol C4H9OH. Available at: [Link]

-

Organic Chemistry Portal. Tetrahydrofuran synthesis. Available at: [Link]

-

PubChem. 4-Ethoxy-2-butanol | C6H14O2 | CID 23083539. Available at: [Link]

-

Semantic Scholar. New Insights in the Research on Bioactive Compounds from Plant Origins with Nutraceutical and Pharmaceutical Potential II. Available at: [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound|lookchem [lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4-Ethoxybutanol | C6H14O2 | CID 8131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 111-73-9 [smolecule.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. solubilityofthings.com [solubilityofthings.com]

Solubility of 4-Ethoxybutan-1-ol in aqueous and organic solvents.

An In-Depth Technical Guide to the Solubility of 4-Ethoxybutan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 111-73-9), a bifunctional organic molecule containing both a hydroxyl and an ether group. We explore the physicochemical properties that govern its behavior in various solvent systems. The document elucidates the compound's moderate aqueous solubility, driven by hydrogen bonding via its terminal alcohol group, and its broad miscibility with organic solvents. Detailed experimental protocols for quantitative solubility determination are presented, alongside a discussion of the key molecular interactions that dictate its solvent profile. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who utilize this compound as a solvent, intermediate, or component in complex formulations.

Introduction: Understanding this compound

This compound, also known as butylene glycol monoethyl ether, is a colorless liquid with the molecular formula C₆H₁₄O₂.[1][2] Its unique molecular architecture, featuring a primary alcohol (-OH) at one end and an ether linkage (-O-) within its butyl chain, imparts a distinct set of physicochemical properties.[3] This dual functionality makes it a subject of interest for applications requiring a balance of hydrophilic and lipophilic character, such as in solvents, fragrances, and as an intermediate in organic synthesis.[4][5] An in-depth understanding of its solubility is paramount for optimizing its use in drug development, chemical manufacturing, and cosmetic formulations.[4]

Molecular Structure and Physicochemical Properties

The solubility of a compound is fundamentally dictated by its molecular structure. This compound possesses two key functional groups:

-

Hydroxyl (-OH) Group: This terminal alcohol group is polar and capable of acting as both a hydrogen bond donor and acceptor.[6] This is the primary driver of its interaction with polar protic solvents like water.

-

Ether (-O-) Group: The ether linkage introduces a polar, electronegative oxygen atom that can act as a hydrogen bond acceptor, though it lacks a proton to act as a donor.[7][8]

-

Alkyl Chain (C₆H₁₃-): The six-carbon backbone is nonpolar and contributes hydrophobic (lipophilic) character to the molecule, promoting solubility in organic solvents.[6]

The interplay between the hydrophilic head (-OH) and the increasingly hydrophobic alkyl-ether body defines its amphiphilic nature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 111-73-9 | [1] |

| Molecular Formula | C₆H₁₄O₂ | [1][2] |

| Molecular Weight | 118.17 g/mol | [2] |

| Boiling Point | 171 - 183.2 °C | [1][3] |

| Melting Point | -90 °C | [3] |

| Density | ~0.89 g/cm³ | [1][9] |

| Flash Point | ~57 °C | [1][9] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| LogP (Predicted) | 0.8 |[1] |

Solubility Profile

Solubility in Aqueous Systems

The solubility of this compound in water is a nuanced topic, with sources describing it as ranging from "slightly soluble" to "fully miscible".[3][4] This ambiguity can be resolved by examining its structural analogues. Alcohols with short carbon chains (e.g., methanol, ethanol) are fully miscible with water.[7] As the hydrocarbon chain lengthens, the hydrophobic character increases, reducing water solubility.[10] For instance, 1-butanol (C₄H₉OH) has a limited solubility of approximately 7.3 g/100 mL at 25°C.[11]

This compound, with a six-carbon equivalent chain, exhibits moderate or partial solubility in water. The terminal hydroxyl group readily forms hydrogen bonds with water molecules, facilitating dissolution. However, the larger, nonpolar alkyl-ether portion of the molecule disrupts the hydrogen-bonding network of water, limiting its miscibility. The ether group can accept a hydrogen bond from water, contributing modestly to solubility, but this effect is less significant than the hydrogen bond donation and acceptance capability of the alcohol group.[4][12] Therefore, while not infinitely miscible, it is more soluble than a simple six-carbon alcohol due to the additional polar ether linkage.

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. 4-Ethoxybutanol | C6H14O2 | CID 8131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 111-73-9 [smolecule.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 7. Alcohols and Ethers [chemed.chem.purdue.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. quora.com [quora.com]

- 11. 1-Butanol - Wikipedia [en.wikipedia.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Thermochemical Data of 4-Ethoxybutan-1-ol

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 4-Ethoxybutan-1-ol. Recognizing the scarcity of direct experimental data for this specific ether alcohol, this document focuses on the robust experimental and computational methodologies that can be employed for the precise determination of its thermochemical data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the energetic properties of such molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

Introduction: The Significance of Thermochemical Data for this compound

This compound (CAS No. 111-73-9) is a bifunctional organic molecule containing both an ether and a primary alcohol functional group.[1][2][3] This structure imparts unique physicochemical properties, making it a subject of interest in various chemical applications, including as a solvent and a potential intermediate in organic synthesis.[3] The thermochemical data of a compound, such as its enthalpy of formation, heat capacity, and entropy, are fundamental to understanding its stability, reactivity, and behavior in chemical processes.

For researchers in drug development and process chemistry, accurate thermochemical data is critical for:

-

Reaction Engineering: Designing and optimizing synthetic routes by predicting the heat of reaction, which is crucial for safety and efficiency.

-

Safety Analysis: Assessing the thermal hazards associated with the handling, storage, and processing of the compound.

-

Computational Modeling: Providing essential parameters for molecular modeling and simulation studies to predict the behavior of this compound in various systems.

-

Understanding Intermolecular Interactions: The thermochemistry of hydrogen bonding between the hydroxyl group and the ether oxygen, as well as with other molecules, can be elucidated.[4]

Given the limited availability of direct experimental thermochemical data for this compound, this guide will equip the reader with the foundational knowledge and detailed protocols to either determine this data experimentally or predict it with a high degree of confidence using computational methods.

Experimental Determination of Thermochemical Properties

The experimental determination of thermochemical data remains the gold standard for accuracy. The following sections detail the primary techniques applicable to a liquid organic compound like this compound.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is often determined indirectly from its enthalpy of combustion (ΔcH°).[5] Bomb calorimetry is the principal technique for this measurement.[5]

Causality of Experimental Choices:

A constant-volume combustion in a high-pressure oxygen environment is chosen to ensure complete and rapid conversion of the organic compound to its constituent oxides (CO2 and H2O). The use of a "bomb" or a constant-volume vessel allows for the direct measurement of the change in internal energy (ΔcU), which can then be converted to the change in enthalpy.[5]

Self-Validating System:

The protocol's integrity is maintained through calibration with a standard substance of known enthalpy of combustion, typically benzoic acid. This calibration accounts for the heat capacity of the calorimeter system, ensuring the accuracy of the measurements.[6]

Experimental Protocol: Determination of Enthalpy of Combustion

-

Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity this compound is placed in a crucible within the combustion bomb.[5]

-

Bomb Assembly: A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state. The bomb is then sealed and pressurized with high-purity oxygen (typically to 30 atm).

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The corrected temperature rise is used to calculate the heat released during the combustion. This value, along with the mass of the sample and the calibration constant of the calorimeter, is used to determine the constant-volume heat of combustion.

-

Corrections: Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and for the heat of combustion of the fuse wire.

-

Conversion to Enthalpy: The standard internal energy of combustion is converted to the standard enthalpy of combustion using the relationship ΔH = ΔU + Δn(gas)RT, where Δn(gas) is the change in the number of moles of gas in the combustion reaction.

Diagram of Experimental Workflow:

Caption: Workflow for determining the enthalpy of combustion.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[7] It can also be used to determine the enthalpies of phase transitions, such as melting and boiling.

Causality of Experimental Choices:

DSC measures the difference in heat flow required to maintain a sample and a reference at the same temperature as they are heated or cooled at a controlled rate.[8] This differential measurement allows for high sensitivity in detecting thermal events and measuring heat capacity. For ether alcohols, DSC can reveal complex thermal behaviors, including kinetic barriers to crystallization.[7]

Self-Validating System:

The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with well-known melting points and enthalpies of fusion, such as indium.

Experimental Protocol: DSC Analysis of this compound

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a cooling scan followed by a heating scan at a controlled rate (e.g., 10 K/min).

-

Data Acquisition: The DSC thermogram, a plot of heat flow versus temperature, is recorded.

-

Data Analysis:

-

Heat Capacity: In a region with no thermal transitions, the heat capacity (Cp) is proportional to the difference in heat flow between the sample and the baseline.

-

Phase Transitions: The enthalpy of a phase transition (e.g., melting) is determined by integrating the area of the corresponding peak in the DSC curve. The onset temperature of the peak is typically taken as the transition temperature.

-

Diagram of a Typical DSC Thermogram:

Caption: A representative DSC thermogram showing a melting peak.

Computational Prediction of Thermochemical Data

In the absence of experimental data, or to complement it, computational quantum chemistry provides a powerful tool for predicting thermochemical properties.[9][10] High-level composite methods are particularly effective.

Gaussian-n (G3) and Complete Basis Set (CBS) Methods

Composite methods like Gaussian-3 (G3) theory and the Complete Basis Set-QB3 (CBS-QB3) method are designed to achieve high accuracy by combining the results of several lower-level calculations.[11][12][13] These methods can predict enthalpies of formation with a mean absolute deviation of around 1 kcal/mol from experimental values for a wide range of organic molecules.[11][12]

Causality of Computational Choices:

These methods systematically approximate a very high-level of theory by including corrections for basis set deficiencies, electron correlation, and other effects. This approach provides a balance between computational cost and accuracy. For instance, G3 theory uses a series of calculations with different basis sets and levels of theory to extrapolate to a more accurate energy.[11][12]

Trustworthiness and Validation:

The accuracy of these methods is well-documented through extensive benchmarking against large sets of reliable experimental data.[11][12][14] The G3/99 and G3/05 test sets are examples of such benchmarks.[11][15]

Computational Protocol: Predicting Enthalpy of Formation with G3 or CBS-QB3

-

Geometry Optimization: The 3D structure of this compound is optimized at a specified level of theory (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum and to obtain the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets as prescribed by the chosen composite method (G3 or CBS-QB3).

-

Energy Combination: The individual energies are combined according to the specific formula of the G3 or CBS-QB3 method to yield a final, highly accurate total energy.

-

Enthalpy of Formation Calculation: The enthalpy of formation is calculated using the atomization method. This involves calculating the total energy of the constituent atoms and subtracting the total energy of the molecule. The result is then converted to the standard enthalpy of formation using known experimental atomic enthalpies of formation.

Diagram of Computational Workflow:

Caption: Workflow for computational prediction of enthalpy of formation.

Summary of Known and Predicted Data for this compound

| Property | Value | Source |

| Molecular Formula | C6H14O2 | [1][2][3] |

| Molecular Weight | 118.17 g/mol | [2] |

| Boiling Point | 183.2 °C at 760 mmHg | [1][16] |

| Density | 0.899 g/cm³ | [1][16] |

| Flash Point | 56.9 °C | [1][16] |

| Standard Enthalpy of Formation (gas, 298.15 K) | To be determined | |

| Standard Molar Heat Capacity (liquid, 298.15 K) | To be determined | |

| Standard Molar Entropy (liquid, 298.15 K) | To be determined |

Conclusion

This technical guide has outlined the critical importance of the thermochemical data of this compound and has provided detailed, robust methodologies for its determination. While direct experimental values are currently lacking in the public domain, the protocols for bomb calorimetry, differential scanning calorimetry, and high-level computational methods such as G3 and CBS-QB3 theory provide a clear pathway for researchers to obtain this vital information. The application of these methods will enable a deeper understanding of the energetic properties of this compound, facilitating its safe and efficient use in research and industrial applications.

References

-

Curtiss, L. A., Raghavachari, K., Redfern, P. C., & Pople, J. A. (2002). Gaussian-3 and related methods for accurate thermochemistry. OSTI.GOV. [Link]

-

Simmie, J. M., & Somers, K. P. (2024). Computational Investigation of the High-Temperature Chemistry of Small Hydroxy Ethers: Methoxymethanol, Ethoxymethanol, and 2-Methoxyethanol. ACS Publications. [Link]

-

Simmie, J. M., & Somers, K. P. (2024). Computational Investigation of the High-Temperature Chemistry of Small Hydroxy Ethers: Methoxymethanol, Ethoxymethanol, and 2-Methoxyethanol. PubMed. [Link]

-

Curtiss, L. A., Raghavachari, K., Redfern, P. C., & Pople, J. A. (2002). Gaussian-3 and related methods for accurate thermochemistry. ResearchGate. [Link]

-

Royal Society of Chemistry. (2023). Enthalpy – Combustion of alcohols (Determination of the heat capacity of the apparatus). RSC Education. [Link]

-

Simmie, J. M. (2010). A Database of Formation Enthalpies of Nitrogen Species by Compound Methods (CBS-QB3, CBS-APNO, G3, G4). The Journal of Physical Chemistry A. [Link]

-

Vandeputte, A. G., & Van de Vijver, R. (2018). Bond additivity corrections for CBS‐QB3 calculated standard enthalpies of formation of H, C, O, N, and S containing species. ResearchGate. [Link]

-

da Silva, G., & Bozzelli, J. W. (2009). A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues. ResearchGate. [Link]

-

Curtiss, L. A., Raghavachari, K., Redfern, P. C., Kedziora, G. S., & Pople, J. A. (2001). On Comparison of Experimental Thermochemical Data with G3 Theory. The Journal of Physical Chemistry A. [Link]

-

Somers, K. P., & Simmie, J. M. (2015). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: Formation Enthalpies of Radicals. The Journal of Physical Chemistry A. [Link]

-

Brown, P. (2000). Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

Zaichikov, A. M. (2018). Thermochemistry of hydrogen bonding of ethers with aliphatic alcohols. ResearchGate. [Link]

-

Somers, K. P., & Simmie, J. M. (2015). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: A Litmus Test for Cost-Effective Molecular Formation Enthalpies. The Journal of Physical Chemistry A. [Link]

-

Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2005). Assessment of Gaussian-3 and density-functional theories on the G3/05 test set of experimental energies. The Journal of Chemical Physics. [Link]

-

Redfern, P. C., Zapol, P., Curtiss, L. A., & Raghavachari, K. (2000). Assessment of Gaussian-3 and Density Functional Theories for Enthalpies of Formation of C1−C16 Alkanes. The Journal of Physical Chemistry A. [Link]

-

Koga, K., & Yoshizumi, H. (1977). Differential scanning calorimetry (DSC) studies on the structures of water-ethanol mixtures and aged whiske. ResearchGate. [Link]

-

Simmie, J. M., & Somers, K. P. (2024). Computational Investigation of the High-Temperature Chemistry of Small Hydroxy Ethers: Methoxymethanol, Ethoxymethanol, and 2‑Methoxyethanol. figshare. [Link]

-

Lehmann, H., & Lentz, J. (2024). Thermal Behavior of n-Octanol and Related Ether Alcohols. ACS Publications. [Link]

-

Kim, C. (1998). Thermochemistry of vinyl alcohol and vinyl ether radical and kinetic a. New Jersey Institute of Technology. [Link]

-

Ribeiro da Silva, M. A. V. (2009). Combustion Calorimetry. Oxford Academic. [Link]

-

Science Ready. (n.d.). Heat of Combustion: Theory & Experiment – HSC Chemistry. Science Ready. [Link]

-

Koga, K., & Yoshizumi, H. (1979). DIFFERENTIAL SCANNING CALORIMETRY (DSC) STUDIES ON THE FREEZING PROCESSES OF WATER-ETHANOL MIXTURES AND DISTILLED SPIRITS. Journal of Food Science. [Link]

-

Koga, K., & Yoshizumi, H. (1979). Differential scanning calorimetry (DSC) studies on the freezing processes of water-ethanol mixtures and distilled spirits. ResearchGate. [Link]

-

Rowe, E. S. (1991). Differential scanning calorimetric studies of ethanol interactions with distearoylphosphatidylcholine: transition to the interdigitated phase. PubMed. [Link]

-

Royal Society of Chemistry. (n.d.). Comparing heat energy from burning alcohols. RSC Education. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Ethoxybutanol. PubChem. [Link]

-

Cai, L., et al. (2018). Combustion of n-C3–C6 Linear Alcohols: An Experimental and Kinetic Modeling Study. Part II. National Institutes of Health. [Link]

-

Fiveable. (n.d.). Alcohols and Ethers | Intro to Chemistry Class Notes. Fiveable. [Link]

-

LookChem. (n.d.). This compound. LookChem. [Link]

-

Kharasch, M. S. (1929). Heats of Combustion of Organic Compounds. Industrial & Engineering Chemistry. [Link]

-

PubChemLite. (n.d.). This compound (C6H14O2). PubChemLite. [Link]

-

Federal Aviation Administration. (n.d.). Microscale Fire Calorimeter for Combustion and Toxicity Testing. T2 Portal. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Ethoxypentan-1-ol. PubChem. [Link]

-

FranklyChemistry. (2007). Calorimetric determination of Enthalpy of Combustion. YouTube. [Link]

-

Allery Chemistry. (2021). Combustion. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Butoxybutan-1-ol. PubChem. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4-Ethoxybutanol | C6H14O2 | CID 8131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 111-73-9 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. scienceready.com.au [scienceready.com.au]

- 7. pubs.acs.org [pubs.acs.org]

- 8. hitachi-hightech.com [hitachi-hightech.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Computational Investigation of the High-Temperature Chemistry of Small Hydroxy Ethers: Methoxymethanol, Ethoxymethanol, and 2-Methoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gaussian-3 and related methods for accurate thermochemistry. (Journal Article) | OSTI.GOV [osti.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. This compound|lookchem [lookchem.com]

An In-Depth Technical Guide to 4-Ethoxybutan-1-ol: Structure, Properties, and Analysis

Executive Summary: This guide provides a comprehensive technical overview of 4-ethoxybutan-1-ol (CAS No: 111-73-9), a bifunctional organic compound featuring both a primary alcohol and an ether group. We will delve into its core chemical structure, the distinct roles of its functional groups, and the synergistic properties that arise from their combination. This document details its physicochemical characteristics, established synthetic protocols, and modern spectroscopic analysis techniques. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile molecule.

Molecular Structure and Functional Group Analysis

This compound, with the molecular formula C₆H₁₄O₂, is a linear molecule that possesses two key functional groups which dictate its chemical behavior and physical properties.[1][2] Its unique character stems from the presence of a terminal hydroxyl group and an internal ether linkage on a four-carbon butane chain.

Core Chemical Structure

The IUPAC name, this compound, precisely describes its structure: a butanol backbone where an ethoxy group (-OCH₂CH₃) is attached to the fourth carbon, and a hydroxyl group (-OH) is located on the first carbon.[3]

Caption: 2D chemical structure of this compound.

The Primary Alcohol (-OH) Functional Group

The terminal primary alcohol is the most reactive site on the molecule. Its key contributions include:

-

Polarity and Solubility: The hydroxyl group is highly polar and capable of forming strong hydrogen bonds. This imparts moderate solubility in water and other polar solvents.[4]

-

Reactivity: As a primary alcohol, it can undergo a variety of chemical transformations, including oxidation to form 4-ethoxybutanal or 4-ethoxybutanoic acid, and esterification with carboxylic acids to produce corresponding esters.[4][5] This reactivity makes it a valuable intermediate in organic synthesis.

The Ether (Ethoxy, -OCH₂CH₃) Functional Group

The ethoxy group is an ether linkage (C-O-C) that influences the molecule's properties in a different manner:

-

Solvent Compatibility: While polar, the ether group is less so than the hydroxyl group. It contributes to the molecule's ability to dissolve a range of organic compounds, acting as a non-protic polar component.[1][4]

-

Chemical Stability: Ethers are generally unreactive under many conditions, making this part of the molecule a stable backbone. However, it can undergo ether cleavage when subjected to strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).[4]

Synergistic Properties

The combination of a hydrophilic alcohol head and a more lipophilic ether-containing carbon chain gives this compound amphiphilic character.[6] This dual nature makes it a versatile solvent, capable of miscibility with both water and many organic solvents, a valuable property in formulations for coatings, cleaners, and pharmaceuticals.[1][4]

Physicochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure. The data below is compiled from various chemical databases.

| Property | Value | Source(s) |

| CAS Number | 111-73-9 | [1][2][3] |

| Molecular Formula | C₆H₁₄O₂ | [1][2][3] |

| Molecular Weight | 118.17 g/mol | [1][3] |

| Appearance | Colorless liquid, mild ether-like odor | [1][4] |

| Boiling Point | 171 - 183.2 °C | [1][2][7] |

| Melting Point | -90 °C | [1] |

| Density | 0.88 - 0.899 g/cm³ | [1][2][7] |

| Flash Point | 49 - 56.9 °C | [1][2] |

| Solubility | Moderately soluble in water; miscible with most organic solvents | [1][4] |

| SMILES | CCOCCCCO | [1][8] |

| InChIKey | QRUOTIJTSNETKW-UHFFFAOYSA-N | [1][3][8] |

Synthesis and Purification

The industrial production of this compound often relies on the Williamson ether synthesis due to its reliability and scalability.[1]

Primary Synthetic Route: Williamson Ether Synthesis

This classic Sₙ2 reaction provides a straightforward route to forming the ether linkage. The mechanism involves the deprotonation of a primary alcohol (1-butanol) to form a potent nucleophile, the butoxide anion. This anion then attacks an ethyl halide (e.g., ethyl iodide or bromide), displacing the halide and forming the ether bond.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

1-Butanol

-

Sodium hydroxide (NaOH) or sodium metal

-

Ethyl iodide (or ethyl bromide)

-

Anhydrous diethyl ether (solvent)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkoxide Formation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-butanol to anhydrous diethyl ether. Slowly add an equimolar amount of a strong base like sodium hydroxide to generate the sodium butoxide. Causality: The strong base is required to deprotonate the alcohol, creating the nucleophilic alkoxide necessary for the subsequent Sₙ2 reaction.

-

Nucleophilic Attack: Once the alkoxide formation is complete, slowly add one equivalent of ethyl iodide to the flask.

-

Reaction: Gently heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Causality: Heating provides the necessary activation energy to overcome the energy barrier of the Sₙ2 reaction, increasing the reaction rate.

-

Workup (Quenching): After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl to neutralize any remaining base.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers. Causality: The desired product is organic-soluble, while the inorganic salts (NaI, excess NaOH) are water-soluble. This step separates the product from byproducts.

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Purification: Remove the solvent using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization and Analysis

Structural confirmation of this compound is achieved through a combination of spectroscopic methods. The expected data provides a fingerprint for the molecule.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of the key functional groups.[3]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | Alcohol (-OH) |

| 2960 - 2850 (strong) | C-H stretch | Alkane (C-H) |

| 1150 - 1085 (strong) | C-O stretch | Ether (C-O-C) |

| ~1050 (strong) | C-O stretch | Primary Alcohol (C-OH) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[3]

¹H NMR (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.6 | Triplet | 2H | -CH₂-OH |

| ~3.4 | Triplet | 2H | -O-CH₂-(CH₂)₂- |

| ~3.3 | Quartet | 2H | -O-CH₂-CH₃ |

| ~1.6 | Multiplet | 4H | -CH₂-CH₂-CH₂-CH₂- |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

| Variable | Singlet (broad) | 1H | -OH |

¹³C NMR (Predicted): There will be six distinct signals corresponding to the six chemically non-equivalent carbon atoms in the molecule.

Mass Spectrometry (MS)

GC-MS analysis confirms the molecular weight and provides structural information through fragmentation patterns.[3][9]

-

Molecular Ion (M⁺): A peak at m/z = 118, corresponding to the molecular weight.

-

Key Fragments: Common fragmentation patterns include the loss of water (M-18), loss of an ethyl group (M-29), and alpha-cleavage adjacent to the ether oxygen, resulting in characteristic fragment ions.

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety.

-

Hazard Identification: The compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation.[1][3]

-

Recommended Handling Procedures: Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat. Keep away from open flames, sparks, and other ignition sources.[10][11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[10][12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a functionally rich molecule whose utility is derived from the interplay between its primary alcohol and ether groups. Its unique solubility profile, predictable reactivity, and well-established synthetic routes make it a valuable compound in both industrial and research settings. A thorough understanding of its chemical structure, properties, and spectroscopic signatures, as outlined in this guide, is essential for its effective and safe application.

References

- Smolecule. (2023, August 15). This compound.

- Solubility of Things. This compound.

- PubChemLite. This compound (C6H14O2).

-

National Center for Biotechnology Information. (n.d.). 4-Ethoxybutanol. PubChem. [Link]

- LookChem. This compound.

- Alfa Chemistry. CAS 111-73-9 this compound.

- Thermo Fisher Scientific. (2025, September 19).

- Carl ROTH. (2024).

- EvitaChem. 4-Ethoxy-2-butanol.

- ChemicalBook. (2025, July 19).

- Solubility of Things. 4-hexoxybutan-1-ol.

-

SpectraBase. 1-Butanol, 4-ethoxy- [MS (GC)]. [Link]

Sources

- 1. Buy this compound | 111-73-9 [smolecule.com]

- 2. This compound|lookchem [lookchem.com]

- 3. 4-Ethoxybutanol | C6H14O2 | CID 8131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Buy 4-Ethoxy-2-butanol (EVT-13388808) | 53892-34-5 [evitachem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. PubChemLite - this compound (C6H14O2) [pubchemlite.lcsb.uni.lu]

- 9. spectrabase.com [spectrabase.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. carlroth.com [carlroth.com]

- 12. chemicalbook.com [chemicalbook.com]

The Industrial Versatility of 4-Ethoxybutan-1-ol: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Ether Alcohol

4-Ethoxybutan-1-ol (CAS No. 111-73-9), a bifunctional organic molecule, presents a compelling case for exploration across a spectrum of industrial applications.[1][2] Structurally, it is characterized by a primary alcohol and an ether linkage, which impart a unique combination of properties that distinguish it from simpler alcohols and ethers.[1] This guide provides an in-depth technical overview of this compound, focusing on its core physicochemical properties and its established and prospective industrial applications, with a particular emphasis on its relevance to researchers, scientists, and professionals in the field of drug development.

The presence of both a hydroxyl group and an ether oxygen atom in its structure allows this compound to exhibit moderate water solubility and good solubility in a wide range of organic solvents.[3] This amphiphilic nature is a key determinant of its versatility as a solvent and coupling agent.[4] This document will delve into its applications as a high-performance solvent in coatings and cleaning formulations, its utility as a versatile intermediate in chemical synthesis, and its emerging potential in the pharmaceutical and fragrance industries.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to appreciating its industrial potential. The following table summarizes its key characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₂ | [1][2] |

| Molecular Weight | 118.17 g/mol | [1] |

| Appearance | Colorless liquid with a mild, ether-like odor | [1][3] |

| Boiling Point | 171 °C to 183.2 °C at 760 mmHg | [1][2] |

| Melting Point | -90 °C | [1] |

| Flash Point | 49 °C to 56.9 °C | [1][2] |

| Density | Approximately 0.88 - 0.899 g/cm³ | [1][2] |

| Solubility | Moderately soluble in water; miscible with most organic solvents | [1][3] |

| Vapor Pressure | 0.224 mmHg at 25°C | [2] |

Core Industrial Applications

The unique combination of a hydroxyl and an ether group in this compound underpins its utility in a variety of industrial contexts.

High-Performance Solvent in Coatings and Inks

Glycol ethers, the class of solvents to which this compound belongs, are integral to the paints and coatings industry for their ability to enhance product performance and application.[5] These solvents are crucial for dissolving various resins and pigments, controlling drying times, and ensuring a high-quality finish.[5] this compound, with its moderate evaporation rate, can serve as a valuable "tail solvent" in formulations, promoting leveling and preventing surface defects like "orange peel" and blistering.[5]

Its solvency power extends to a wide range of resins used in coatings, including acrylics, epoxies, alkyds, polyesters, and polyurethanes.[6][7] This broad compatibility allows for its use in both water-based and solvent-based systems.[5] In water-based latex paints, it can also function as a coalescing agent, facilitating the formation of a continuous and durable film as the paint dries.[5][6][7]

The workflow for evaluating a new solvent in a coating formulation typically involves several key stages, from initial solubility screening to performance testing of the final coated surface.

Caption: Experimental workflow for evaluating a new solvent in a coating formulation.

-

Preparation of Base Formulation: A standard water-based acrylic latex paint formulation is prepared without any coalescing agent.

-

Addition of Coalescing Agent: To separate batches of the base formulation, add this compound at varying concentrations (e.g., 3%, 5%, and 7% by weight of the latex solids). A control batch with a standard coalescing agent (e.g., 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) is also prepared.

-

Viscosity Measurement: The viscosity of each formulation is measured using a Brookfield viscometer to ensure it remains within the desired application range.

-

Film Application: The formulated paints are applied to standardized test panels using a drawdown bar to ensure a uniform film thickness.

-

Drying Time Determination: The tack-free time and through-dry time are recorded under controlled temperature and humidity conditions.

-

Minimum Film Formation Temperature (MFFT) Test: The MFFT of each formulation is determined to assess the effectiveness of the coalescing agent at lower temperatures.

-

Film Performance Evaluation: After complete curing, the paint films are tested for hardness (pencil hardness), adhesion (cross-hatch test), gloss (gloss meter), and resistance to cracking and checking.

Versatile Chemical Intermediate

The presence of a primary hydroxyl group makes this compound a valuable intermediate for a range of chemical syntheses.[1] It can undergo typical alcohol reactions, such as esterification, etherification, and oxidation, to produce a variety of downstream products.[1]

One notable application is in the synthesis of esters, which often have applications as plasticizers, solvents, and fragrance components. The reaction with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride, yields the corresponding ester.

Caption: General reaction scheme for the Fischer esterification of this compound.

A specific example of a downstream product is butylene glycol monoethyl ether acetate, which can be synthesized from this compound.[2] Furthermore, its structure is amenable to the synthesis of more complex molecules, including those with potential pharmaceutical applications, such as 1-(4-ethoxy-butyl)-4-phenyl-piperidine-4-carboxylic acid ethyl ester.[2] The use of functionalized alcohols as building blocks is a common strategy in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[8][9][10]

Component in Industrial and Household Cleaning Formulations

The dual functionality of this compound makes it an effective component in cleaning agents. Its ether component provides solvency for oils, greases, and other non-polar soils, while the alcohol group enhances its water solubility and allows it to act as a coupling agent, stabilizing mixtures of water and organic solvents.[4][11] This property is particularly valuable in the formulation of heavy-duty degreasers and all-purpose cleaners.[12]

Its performance is analogous to other widely used glycol ethers like 2-butoxyethanol, which are known for their ability to remove both water-soluble and oil-soluble dirt.[11][13][14][15] The formulation of a cleaning agent often involves a synergistic blend of surfactants, builders, chelating agents, and solvents, where this compound can play a key role in enhancing the overall cleaning efficacy.

Emerging and Niche Applications

Beyond its established industrial uses, the unique properties of this compound suggest its potential in more specialized fields.

Potential in Pharmaceutical Formulations

While direct applications of this compound in final drug products are not widely documented, its properties are relevant to pharmaceutical formulation and drug delivery. Solvents are critical in the manufacturing of pharmaceuticals and in the formulation of liquid dosage forms.[4] The moderate polarity and good solvency of this compound could make it a suitable solvent for certain active pharmaceutical ingredients (APIs), particularly those with intermediate solubility. Its potential as a non-covalent interactor with biological molecules, through hydrogen bonding and hydrophobic interactions, also suggests possible applications in drug delivery systems.[16] However, a comprehensive toxicological assessment would be a prerequisite for any such application.

Contributor to Fragrance Formulations

Alcohols are fundamental components of many fragrance formulations, acting as solvents for the aromatic compounds and aiding in their dispersion.[17][18][19] While ethanol is the most common solvent, other alcohols with specific properties are also used.[19][20] this compound possesses a mild, pleasant odor, which could be advantageous in a fragrance formulation, as it is less likely to interfere with the desired scent profile.[1] Its solvency for a wide range of organic molecules is also beneficial for dissolving the complex mixtures of essential oils and aroma chemicals that constitute a fragrance. There is also potential for its use in the synthesis of fragrance alcohol alkoxylates, which are used as solubilizers in various consumer products.[21]

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the Williamson ether synthesis being a common and scalable method.[1] This involves the reaction of an alkoxide with a primary alkyl halide. Greener and more sustainable approaches are also being explored.

Caption: Overview of synthetic routes to this compound.

Recent research has focused on developing more environmentally friendly synthesis methods, such as solvent-free catalytic etherification and photocatalytic C-O coupling, to improve the atom economy and reduce waste.[1]

Safety and Handling

This compound is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[1][22] As with any chemical, it is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.[1][23][24] Storage should be in a cool, dry, and well-ventilated place, away from sources of ignition.[25] While detailed toxicological data is limited, its metabolic pathway is expected to be similar to other alcohols, being metabolized by alcohol dehydrogenase.[1]

Conclusion

This compound is a versatile and industrially significant molecule with a diverse range of current and potential applications. Its unique combination of ether and alcohol functionalities provides a favorable balance of properties, making it a valuable solvent, coupling agent, and chemical intermediate. For researchers and professionals in drug development, its potential as a formulation excipient or a building block for complex molecules warrants further investigation, contingent on more extensive toxicological studies. As industries continue to seek high-performance and more sustainable chemical solutions, the utility of well-characterized and versatile molecules like this compound is likely to expand.

References

-

Rock Chemicals, Inc. (2025, April 4). The Role of Glycol Ether in Paints & Coatings: Why It's Essential. Available at: [Link]

-

Solubility of Things. This compound. Available at: [Link]

-